molecular formula C19H25NO4 B12356971 Dde-tyr-ol

Dde-tyr-ol

Cat. No.: B12356971
M. Wt: 331.4 g/mol
InChI Key: URCJYGGBXYXQKF-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dde-tyr-ol can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of tyrosine using a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. This is followed by the reduction of the carboxyl group to form the corresponding alcohol, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the use of solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a solid support and then cleaved from the resin under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

Dde-tyr-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dde-tyr-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dde-tyr-ol involves its role as a protecting group in peptide synthesis. The Dde group protects the amino group of tyrosine during the synthesis process and can be selectively removed under mild conditions using hydrazine in dimethylformamide (DMF). This allows for the site-specific modification of peptides without affecting other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dde-tyr-ol is unique due to its selective deprotection properties, which allow for the specific modification of peptides without affecting other functional groups. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

3-hydroxy-2-[N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C19H25NO4/c1-12(18-16(23)9-19(2,3)10-17(18)24)20-14(11-21)8-13-4-6-15(22)7-5-13/h4-7,14,21-23H,8-11H2,1-3H3/t14-/m0/s1

InChI Key

URCJYGGBXYXQKF-AWEZNQCLSA-N

Isomeric SMILES

CC(=N[C@@H](CC1=CC=C(C=C1)O)CO)C2=C(CC(CC2=O)(C)C)O

Canonical SMILES

CC(=NC(CC1=CC=C(C=C1)O)CO)C2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.